![molecular formula C14H10Cl2O3 B6406637 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% CAS No. 1261999-87-4](/img/structure/B6406637.png)
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% (4-CPA-95) is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a white crystalline powder that is soluble in water, ethanol, and methanol. 4-CPA-95 is a versatile chemical that can be used as a catalyst in organic synthesis and as a reagent in biochemical experiments. It is a widely used laboratory reagent due to its high purity and stability.
Mechanism of Action
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% acts as a catalyst in organic synthesis by facilitating the formation of desired products from reactants. It is also used as a reagent in biochemical experiments to facilitate the conversion of reactants into desired products. In enzyme assays, 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% acts as a substrate for the enzyme, which catalyzes the reaction of the reactants to form the desired product.
Biochemical and Physiological Effects
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the production of inflammatory mediators. In addition, it has been found to reduce the production of reactive oxygen species, which are associated with oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
The major advantages of using 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments include its high purity and stability, its low cost, and its versatility as a catalyst and reagent. However, it has some limitations, such as the fact that it is not soluble in some solvents, and that it is not stable in acidic solutions.
Future Directions
The future of 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% in scientific research and laboratory experiments is promising. Further research is needed to explore its potential as a therapeutic agent for the treatment of various diseases. In addition, further research is needed to explore its potential as a catalyst for the synthesis of other organic compounds. Furthermore, more research is needed to understand the biochemical and physiological effects of 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% on cells and tissues. Finally, further research is needed to explore its potential as a reagent in enzyme assays and other biochemical experiments.
Synthesis Methods
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is synthesized by the reaction of 2-chloro-5-methoxyphenylbenzoic acid and chlorine gas in an aqueous solution. The reaction is carried out at room temperature and the resulting product is a white crystalline powder. The purity of the product is determined by measuring the concentration of the reactants and the amount of unreacted chlorine gas present in the reaction mixture.
Scientific Research Applications
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in biochemical experiments, and as a substrate in enzyme assays. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of the structure and function of enzymes and other proteins.
properties
IUPAC Name |
4-chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-9-3-5-13(16)12(7-9)11-6-8(15)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXNQZETVEMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691033 |
Source
|
Record name | 2',5-Dichloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-87-4 |
Source
|
Record name | 2',5-Dichloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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